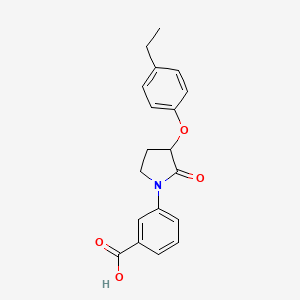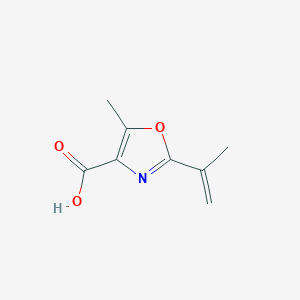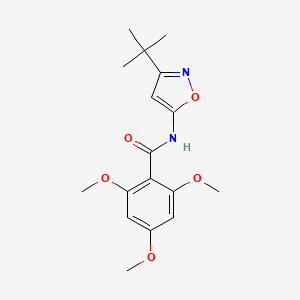
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide is a synthetic organic compound characterized by the presence of an oxazole ring and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Attachment of the Benzamide Moiety: The benzamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Applications De Recherche Scientifique
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways.
Mécanisme D'action
The mechanism of action of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide
- N-(3-tert-Butyl-1,2-oxazol-5-yl)-2-{4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl}acetamide
Uniqueness
N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide moiety, in particular, may contribute to its unique interactions with molecular targets compared to other similar compounds.
Propriétés
Numéro CAS |
82559-05-5 |
|---|---|
Formule moléculaire |
C17H22N2O5 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)13-9-14(24-19-13)18-16(20)15-11(22-5)7-10(21-4)8-12(15)23-6/h7-9H,1-6H3,(H,18,20) |
Clé InChI |
FLUAFSWJRDDLJU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methoxy-9-(4-phenylpiperazin-1-yl)-2,3-dihydro-1h-cyclopenta[b]quinoline](/img/structure/B12889328.png)
![1-[4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]ethan-1-one](/img/structure/B12889344.png)
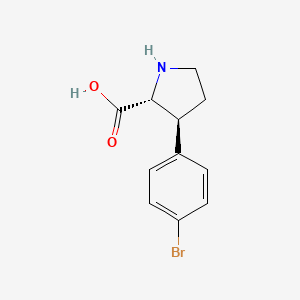
![5-(4-Methoxybenzyl)-5,6,7,8-tetrahydropyrazolo[4,3-c]azepin-4(1H)-one](/img/structure/B12889360.png)
![(4-(Benzo[d]oxazol-2-yl)phenyl)(cyano)methyl acetate](/img/structure/B12889373.png)
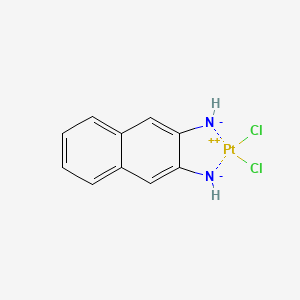
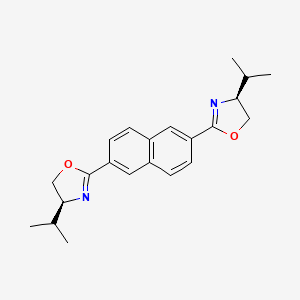

![3-(5-Chloro-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889388.png)

